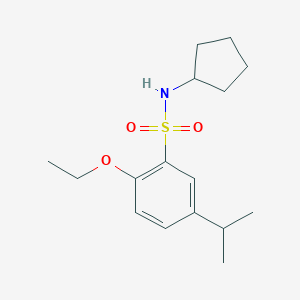

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization of Novel Cyclic Compounds

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide is a chemical moiety that has found significant application in the synthesis and characterization of novel cyclic compounds. Research conducted by Kyosuke Kaneda (2020) focused on the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions. This research has paved the way for the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the chemical’s versatility and value not only in organic syntheses but also in the pharmaceutical industry (Kaneda, 2020).

Environmental Contaminants and Surfactants

The chemical structure related to this compound and its derivatives have been under scrutiny for their environmental impact. Studies have examined their role as emerging environmental contaminants, particularly focusing on surfactants and their degradation products in wastewater treatment plants and eventual release into the environment. Research by Cowan-Ellsberry et al. (2014) compiled over 250 studies to assess the environmental safety of major surfactant classes, including related compounds, used in a wide range of personal care and cleaning products. The comprehensive report covered chemical structures, use volumes, physical/chemical properties, biodegradation, and toxicity, concluding that these substances, despite widespread release, have no adverse impact on aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).

Drug Delivery Systems

This compound and similar compounds have also been explored for their potential in drug delivery systems. Sharma and Baldi (2016) reviewed the properties, advantages, and versatile benefits of cyclodextrins, cyclic oligosaccharides that form host-guest type inclusion complexes, in various industrial products and technologies. This review highlighted the multidimensional changes in physical and chemical properties of molecules upon inclusion complexation, demonstrating the commercial interest and potential solutions these compounds offer to scientific problems (Sharma & Baldi, 2016).

properties

IUPAC Name |

N-cyclopentyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-4-20-15-10-9-13(12(2)3)11-16(15)21(18,19)17-14-7-5-6-8-14/h9-12,14,17H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKPFKCETBVIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

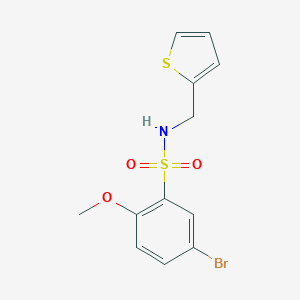

![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)

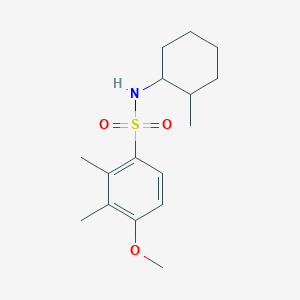

![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)

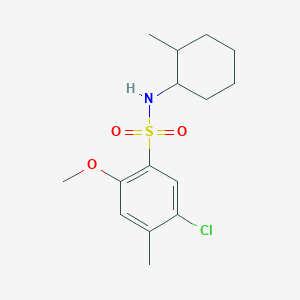

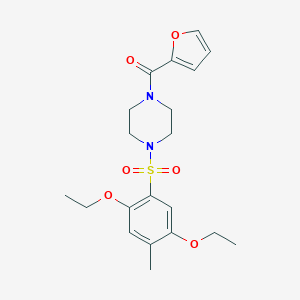

![1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497804.png)

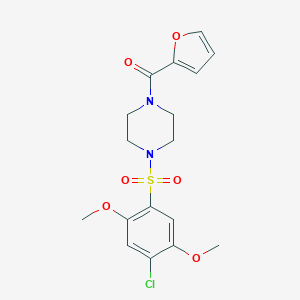

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)